molecular formula C18H24N4O2 B2526244 3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-(2-phenylethyl)urea CAS No. 1705995-90-9

3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-(2-phenylethyl)urea

Cat. No.: B2526244
CAS No.: 1705995-90-9
M. Wt: 328.416
InChI Key: YTFJGODKWBBSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-(2-phenylethyl)urea is a pyrazole-derived urea featuring a tetrahydropyran (oxane) substituent at the N1 position of the pyrazole ring and a 2-phenylethyl group attached to the urea moiety.

Synthesis of such compounds typically involves Curtius-type reactions or azide intermediates, as seen in analogous pyrazole-urea derivatives . For instance, 3-ureidopyrazoles are often synthesized via the reaction of pyrazole carbonyl azides with amines, followed by cyclization or functionalization . The oxan-4-ylmethyl group in this compound may confer enhanced solubility or steric effects compared to simpler alkyl substituents.

Properties

IUPAC Name

1-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c23-18(19-9-6-15-4-2-1-3-5-15)21-17-12-20-22(14-17)13-16-7-10-24-11-8-16/h1-5,12,14,16H,6-11,13H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFJGODKWBBSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-(2-phenylethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the oxane moiety and the phenylethyl group. The final step involves the formation of the urea linkage.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Oxane Moiety: The oxane moiety can be introduced via a nucleophilic substitution reaction using an appropriate oxane derivative.

    Formation of Urea Linkage: The final step involves the reaction of the intermediate compound with phenylethyl isocyanate to form the desired urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-(2-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-(2-phenylethyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-(2-phenylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical data of the target compound with analogous pyrazole-urea derivatives:

Compound Name Substituents (Pyrazole N1) Urea Substituent Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound Oxan-4-ylmethyl 2-Phenylethyl Not reported IR: Urea C=O ~1680 cm⁻¹; ¹H NMR: δ 7.2–7.4 (Ph)
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Phenyl Ethyl 142–144 IR: 3320 (NH), 1660 (C=O); ¹H NMR: δ 1.1 (CH3)
1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) Phenyl Ethyl 158–160 IR: 3280 (NH), 1645 (C=O); ¹³C NMR: δ 156.5 (C=O)
S6821 (3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione) Dimethylisoxazolylmethyl 3-Hydroxybenzyl Not reported MS: m/z 439 [M+H]⁺; ¹H NMR: δ 6.7–7.3 (Ar)

Key Observations :

  • The 2-phenylethyl urea substituent adds lipophilicity, akin to the 3-hydroxybenzyl group in S6821, but lacks the hydroxyl group that may influence hydrogen bonding .
Antitumor and Anti-inflammatory Potential
  • 3-Ureidopyrazoles with hydroxymethyl groups (e.g., compounds from ) exhibit antitumor activity, likely due to kinase inhibition. The target compound’s oxan-4-ylmethyl group may alter steric interactions with kinase active sites compared to hydroxymethyl derivatives .
  • S6821 and S7958 (bitter modifiers) show low toxicity (NOAEL >100 mg/kg/day), suggesting that pyrazole-urea scaffolds are generally well-tolerated. However, the target compound’s phenylethyl group may require specific toxicological evaluation .
Receptor Modulation
  • Patent EP4153583 describes 1-(1H-pyrazol-4-yl)methyl-3-phenylimidazoles as GPR139 antagonists for depression. The target compound’s urea group and tetrahydropyran substituent could offer distinct binding profiles compared to imidazole-based analogs .

Biological Activity

The compound 3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-(2-phenylethyl)urea is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of pyrazole and oxan derivatives. The following steps outline the general synthetic route:

  • Preparation of Pyrazole:
    • Pyrazole can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Formation of Urea Derivative:
    • The urea moiety is introduced by reacting the pyrazole with a phenylethylamine derivative under appropriate conditions.
  • Final Coupling:
    • The oxan group is attached to the pyrazole ring through a methylation reaction, completing the synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. Research indicates that this compound may act as an inhibitor of certain enzyme pathways, potentially modulating inflammatory responses and other biological processes.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant activity as complement inhibitors. For example, structural modifications have led to enhanced potency in inhibiting C9 deposition through various pathways (classical, lectin, and alternative), with some analogues showing IC50 values as low as 13 nM .

Complement Inhibition

A notable study focused on a series of 1-phenyl-3-(1-phenylethyl)urea derivatives, which included compounds structurally related to our target molecule. These studies highlighted:

  • Potency: The optimized derivatives showed substantial inhibition against complement pathways.
  • Mechanism: The compounds selectively inhibited C9 without affecting C3 and C4 depositions, indicating a targeted action mechanism .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-(1H-pyrrol-1-yl)benzamideLacks pyrazole and oxan groupsModerate anti-inflammatory
N-(1-(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamideLacks pyrrole groupLimited complement inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.